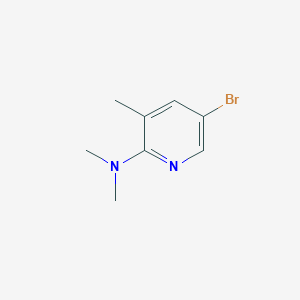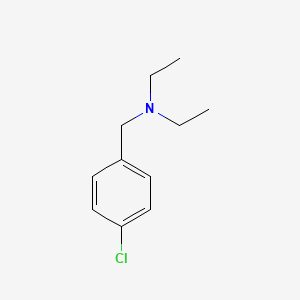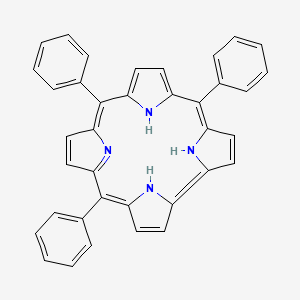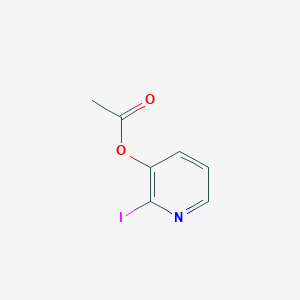
2-Iodo-3-pyridinyl acetate
Vue d'ensemble
Description
“2-Iodo-3-pyridinyl acetate” is an organic compound with the molecular formula C7H6INO2 . It belongs to the pyridine family and has one iodine atom attached to the pyridine ring.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with an iodine atom and an acetate group attached. The molecular weight is approximately 263.033 Da .Applications De Recherche Scientifique
1. Molecular Fragment Assembly
A novel iodine-promoted oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives has been developed. This process enables the cleavage of multiple Csp3-H bonds and a C-C bond in the derivatives, leading to the synthesis of diverse 3-(pyridin-2-yl)indolizine skeletons. This represents an innovative method for constructing complex molecular structures (Wu et al., 2017).
2. Halogen Shuffling in Pyridines
Research shows that treatment of 2-chloro-6-(trifluoromethyl)pyridine with specific reagents can lead to the conversion into its 3-iodo derivative. These iodo compounds can be used as starting materials for further chemical manipulation, demonstrating versatility in halogen shuffling and electrophilic substitutions in pyridine derivatives (Mongin et al., 1998).
3. Synthesis of Multisubstituted Indolizines
The iodine-mediated oxidative cyclization of 2-(pyridin-2-yl)acetate derivatives with alkynes offers a method for the regioselective and chemoselective synthesis of multiply substituted indolizines. This process highlights the potential of these derivatives in creating complex molecular structures with specific properties (He et al., 2019).
4. Electrophilic Substitutions and Oxidations
The preparation and study of 2-iodylpyridines involve the oxidation of 2-iodopyridines, resulting in compounds that can serve as recyclable reagents for the oxidation of sulfides and alcohols. This research provides insight into the use of iodylpyridines as versatile agents in organic synthesis (Yoshimura et al., 2011).
Orientations Futures
While specific future directions for “2-Iodo-3-pyridinyl acetate” are not mentioned, there is ongoing research in the field of pyridinium salts and iodine compounds. These compounds have potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry .
Mécanisme D'action
Target of Action
Pyridine derivatives are known to interact with a wide range of biological targets, contributing to their broad spectrum of biological activity .
Mode of Action
Pyridine derivatives are known to participate in various chemical reactions, including suzuki–miyaura (sm) cross-coupling . In this reaction, the pyridine derivative interacts with a metal catalyst, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
Pyridine derivatives are known to be involved in a wide range of biochemical processes .
Result of Action
Pyridine derivatives are known to have a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Action Environment
The success of the sm cross-coupling reaction, in which pyridine derivatives participate, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Propriétés
IUPAC Name |
(2-iodopyridin-3-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-5(10)11-6-3-2-4-9-7(6)8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJXPYWAUJHPOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(N=CC=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-2-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]-1H-pyrazol-3-one](/img/structure/B3118994.png)

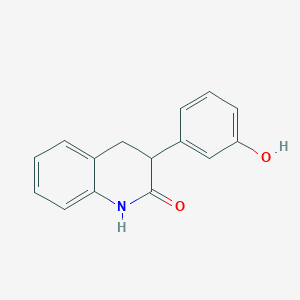
![Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B3119011.png)
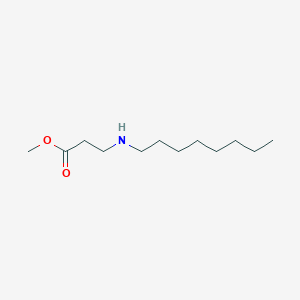
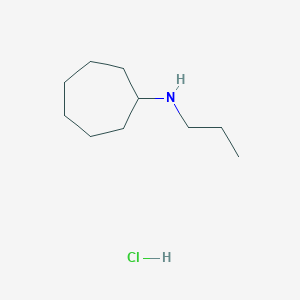

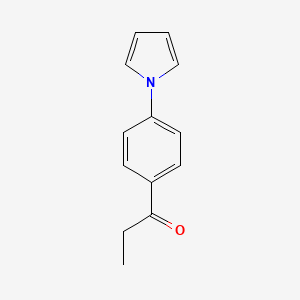
![2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3119041.png)
